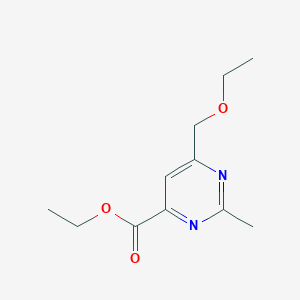
Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
概要
説明
Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl group, an ethoxymethyl group, and a carboxylate ester functional group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as ethyl acetoacetate and ethyl formate, undergo a condensation reaction to form an intermediate pyrimidine derivative.
Methylation: The intermediate is then methylated using a methylating agent like methyl iodide to introduce the methyl group at the appropriate position on the pyrimidine ring.
Esterification: Finally, the carboxylate ester group is introduced through esterification using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions: Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can be used to convert the pyrimidine ring to its corresponding amine derivatives.
Substitution: Substitution reactions at the pyrimidine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized pyrimidines.
Reduction Products: Aminopyrimidines.
Substitution Products: Halogenated or alkylated pyrimidines.
科学的研究の応用
Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the role of pyrimidines in biological systems.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting pyrimidine metabolism.
Industry: The compound finds use in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in pyrimidine metabolism, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Ethyl 2-methylpyrimidine-4-carboxylate: Lacks the ethoxymethyl group.
Ethyl 6-methylpyrimidine-4-carboxylate: Lacks the ethoxymethyl group.
Ethyl 2-ethylpyrimidine-4-carboxylate: Lacks the methyl group.
Uniqueness: Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate is unique due to the presence of both the ethoxymethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLOIUFQBUIPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)








![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)


